D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy-
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Overview
Description
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is a complex organic compound with the chemical formula C19H23BrN2O9 and a molecular weight of 503.3 g/mol . This compound is known for its unique structure, which includes a brominated indole moiety and a neuraminic acid derivative. It is primarily used as a chromogenic substrate in biochemical assays to detect sialidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside typically involves the following steps :
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Coupling Reaction: The brominated indole is then coupled with a neuraminic acid derivative under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of indole using industrial-grade bromine or NBS.
Automated Coupling: Automated coupling reactions in large reactors to ensure consistency and yield.
High-Throughput Purification: Use of high-throughput purification methods like industrial chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-methanol derivatives.
Substitution: Formation of indole-3-amine or indole-3-thiol derivatives.
Scientific Research Applications
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside has a wide range of applications in scientific research :
Biochemistry: Used as a chromogenic substrate to detect sialidase activity in various biological samples.
Molecular Biology: Employed in assays to study the enzymatic activity of neuraminidases.
Medicine: Potential use in diagnostic assays for detecting bacterial and viral infections that involve sialidase activity.
Industry: Utilized in the production of biochemical reagents and diagnostic kits
Mechanism of Action
The mechanism of action of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside involves its hydrolysis by sialidase enzymes . The compound acts as a substrate for these enzymes, which cleave the glycosidic bond, releasing 5-bromoindoxyl. This product undergoes further oxidation to form a blue-colored compound, indicating the presence of sialidase activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid
- 5-Bromo-3-indolyl-alpha-D-N-acetylneuraminic acid
Uniqueness
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is unique due to its specific brominated indole structure, which provides distinct chromogenic properties. This makes it particularly useful in detecting sialidase activity with high sensitivity and specificity .
Properties
CAS No. |
64122-65-2 |
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Molecular Formula |
C19H23BrN2O9 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23BrN2O9/c1-8(24)22-15-12(25)5-19(18(28)29,31-17(15)16(27)13(26)7-23)30-14-6-21-11-3-2-9(20)4-10(11)14/h2-4,6,12-13,15-17,21,23,25-27H,5,7H2,1H3,(H,22,24)(H,28,29)/t12-,13+,15+,16+,17+,19+/m0/s1 |
InChI Key |
YSCDQQPHGFICPU-YZKZVDITSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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